N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:
- A quinazoline-2,4-dione moiety, known for its role in kinase inhibition and DNA intercalation .
- A benzo[d][1,3]dioxole (methylenedioxyphenyl) group, which enhances metabolic stability by resisting oxidative degradation .
- A 4-ethylphenyl amide substituent, contributing to hydrophobic interactions in target binding .
- A butanamide linker, providing flexibility and influencing solubility .
This compound’s synthesis likely involves coupling agents such as carbodiimides (e.g., EDC) or cesium carbonate-mediated alkylation, as seen in analogous quinazolinone and benzoxazole derivatives .
Properties
Molecular Formula |
C30H30N4O6 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H30N4O6/c1-2-20-9-12-22(13-10-20)32-28(36)18-34-24-7-4-3-6-23(24)29(37)33(30(34)38)15-5-8-27(35)31-17-21-11-14-25-26(16-21)40-19-39-25/h3-4,6-7,9-14,16H,2,5,8,15,17-19H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
SJSBFWPSDGXFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Quinazolinone Core: This involves the cyclization of anthranilic acid derivatives with isocyanates or carbamates under reflux conditions.
Coupling Reactions: The benzodioxole and quinazolinone intermediates are coupled using appropriate linkers and reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinazolinone core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and carbamate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the quinazolinone core can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a quinazoline derivative. The molecular formula is , and it exhibits a molecular weight of approximately 448.52 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. For instance, derivatives containing quinazoline structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of microbial cell membrane integrity or interference with essential metabolic pathways .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For example, compounds with similar scaffolds have shown promise as inhibitors of acetylcholinesterase and alpha-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes mellitus type 2 respectively .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activity against various human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Antimicrobial Screening
A recent investigation focused on the antimicrobial potential of benzodioxole derivatives against Gram-positive and Gram-negative bacteria. The study concluded that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Research Findings and Implications
Structural Optimization : The combination of benzo[d][1,3]dioxole and quinazoline-2,4-dione may balance solubility and target affinity better than bromo-substituted analogs .
Synthetic Feasibility: The compound’s synthesis is achievable using established protocols for quinazolinone-amide hybrids, though yield optimization may be required .
Therapeutic Potential: Further in vitro testing is needed to validate hypothesized kinase or antimicrobial activity.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzo[d][1,3]dioxole moiety and a quinazoline derivative. Its molecular formula is , with a molecular weight of approximately 546.57 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing the quinazoline scaffold have been associated with inhibition of tumor cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor properties .
- Kinase Inhibition : The compound may act as a selective inhibitor of specific kinases involved in cancer progression. For example, derivatives have demonstrated inhibitory effects on DYRK1A and GSK3 kinases, which are crucial in regulating cell cycle and apoptosis .
Biological Activity Data
The following table summarizes the biological activities observed for related compounds:
| Compound Name | Target Activity | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | DYRK1A Inhibition | 0.090 | MDA-MB 231 |
| Compound B | GSK3 Inhibition | 0.064 | HCT 116 |
| Compound C | Antitumor Activity | <10 | Caco2 |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | Potentially similar activity | TBD | TBD |
Case Studies and Research Findings
- Antitumor Studies : A study explored the antitumor effects of structurally related quinazoline derivatives. The findings indicated that modifications to the side chains significantly influenced their potency against human cancer cell lines such as Huh7 (hepatocellular carcinoma) and PC3 (prostate carcinoma). The most promising compounds exhibited IC50 values lower than 10 µM .
- Kinase Inhibition : Another investigation focused on the inhibition of DYRK1A by various derivatives of quinazoline. The study revealed that specific substitutions on the quinazoline ring enhanced inhibitory activity, with some compounds achieving sub-micromolar IC50 values .
- Mechanistic Insights : Structural analysis indicated that the binding interactions between these compounds and their targets are facilitated by hydrogen bonding and hydrophobic interactions, which are essential for their biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
